11H-indeno[1,2-b]quinoline-10-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-indeno[1,2-b]quinoline-10-carboxylic acid typically involves the condensation of p-nitroaniline, benzaldehyde derivatives, and phenylacetylene under an air atmosphere at room temperature with constant stirring using anhydrous acetonitrile as the solvent . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
11H-indeno[1,2-b]quinoline-10-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic, alkaline, or neutral media.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
11H-indeno[1,2-b]quinoline-10-carboxylic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 11H-indeno[1,2-b]quinoline-10-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the growth of Mycobacterium tuberculosis by interfering with essential cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
11H-indeno[1,2-b]quinoline-10-carboxylic acid can be compared with other similar compounds, such as:
- 11H-indeno[1,2-b]quinoxaline
- 11H-indeno[1,2-b]quinoline N-oxide
- 5H-indeno[1,2-b]quinolin-10(11H)-one
These compounds share structural similarities but differ in their specific functional groups and chemical properties, which can influence their reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Biological Activity
11H-Indeno[1,2-b]quinoline-10-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The structure of this compound features a fused indenoquinoline framework with a carboxylic acid functional group that is believed to contribute to its biological activities. The unique arrangement of atoms allows for various interactions with biological targets, making it a promising candidate for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against several bacterial strains. In one study, the compound was synthesized and evaluated against Salmonella typhimurium, Klebsiella pneumoniae, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (mM) |
---|---|
Salmonella typhimurium | 10 |
Klebsiella pneumoniae | 20 |
Bacillus subtilis | 20 |
The compound demonstrated significant antibacterial activity with inhibition zones measured at 27 mm for S. typhi, 30 mm for K. pneumoniae, and 33 mm for B. subtilis . Notably, no resistance was observed over a seven-day period at multiple MIC concentrations.
Anti-inflammatory Properties
In addition to its antibacterial effects, this compound has shown potential anti-inflammatory properties. A study focusing on quinoline derivatives indicated that modifications to the indenoquinoline structure could enhance anti-inflammatory activity. The compound's mechanism may involve the inhibition of specific inflammatory pathways, although detailed mechanisms remain to be fully elucidated .
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that derivatives of indenoquinoline can exhibit selective cytotoxicity against various cancer cell lines. For instance:
Cancer Cell Line | IC50 (µM) |
---|---|
SW480 (Colorectal) | 15 |
HCT116 (Colorectal) | 12 |
A549 (Lung) | 18 |
These findings suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells through interaction with cellular signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example, substituents at the 10-position have been shown to significantly affect kinase inhibition potency and selectivity. Compounds with halogen substitutions exhibited enhanced activity against DYRK1A kinases, which are implicated in various diseases including cancer and neurological disorders .
Case Studies
Several case studies have documented the synthesis and biological evaluation of derivatives based on the indenoquinoline scaffold. One notable study synthesized multiple derivatives and evaluated their activity against Mycobacterium tuberculosis, revealing that certain modifications led to improved efficacy compared to traditional antibiotics .
Properties
IUPAC Name |
11H-indeno[1,2-b]quinoline-10-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO2/c19-17(20)15-12-7-3-4-8-14(12)18-16-11-6-2-1-5-10(11)9-13(15)16/h1-8H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCCVYMFSIACNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC4=CC=CC=C4C(=C31)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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